3-(3-chlorophenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This heterocyclic compound features a fused triazolopyrimidinone core with a 3-chlorophenyl substituent at position 3 and a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety linked via a methyl group at position 5. Its structural complexity is characteristic of bioactive molecules targeting enzymes or receptors, often explored in medicinal chemistry for antimicrobial, anti-inflammatory, or kinase-inhibitory properties .
Properties
IUPAC Name |
3-(3-chlorophenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN7O2/c1-12-5-7-13(8-6-12)18-23-16(30-25-18)10-27-11-22-19-17(20(27)29)24-26-28(19)15-4-2-3-14(21)9-15/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQDMADEKNEVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chlorophenyl)-6-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research studies.
Chemical Structure and Synthesis
The compound's structure features a triazolo-pyrimidine core linked to an oxadiazole moiety and chlorophenyl groups. The synthesis typically involves multi-step organic reactions that include the formation of the triazole and oxadiazole rings through condensation reactions. Reaction conditions such as temperature and solvents are optimized for yield and purity.
Antitumor Activity
Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant antitumor properties. For instance, a series of oxadiazole derivatives demonstrated inhibitory effects against thymidine phosphorylase (TP), an enzyme implicated in tumor growth. The most active compounds showed IC50 values ranging from 14.40 to 173.23 µM .
In a related study, compounds with similar structures were tested against various cancer cell lines. Notably, some derivatives displayed growth inhibition percentages exceeding 80% against multiple cell lines such as MDA-MB-435 and K-562 .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has documented moderate antibacterial activity against strains like Staphylococcus aureus and Enterococcus faecalis. The presence of specific functional groups significantly influences the antimicrobial efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or disrupt cellular processes essential for cancer cell proliferation or bacterial survival. For example, the compound may inhibit key enzymes involved in nucleotide metabolism or interfere with signaling pathways critical for tumor growth .
Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various derivatives including the target compound against human cancer cell lines. The results indicated that compounds with higher electronegativity at specific positions exhibited enhanced inhibitory activity against TP, suggesting a structure-activity relationship that could guide future drug design .
Study 2: Antimicrobial Screening
Another case study focused on the antimicrobial properties of similar triazole derivatives. The results showed that modifications in the side chains significantly affected their antibacterial activity, with some compounds achieving MIC values below 10 µg/mL against pathogenic bacteria .
Data Summary
| Activity Type | Target | IC50/Activity | Notes |
|---|---|---|---|
| Antitumor | Thymidine Phosphorylase | IC50: 14.40 - 173.23 µM | Significant inhibition observed in various cell lines |
| Antimicrobial | Staphylococcus aureus | MIC < 10 µg/mL | Moderate activity against multiple strains |
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as:
- Inducing apoptosis in cancer cells.
- Inhibiting key signaling pathways involved in tumor growth.
Case Study : A study demonstrated that the compound effectively reduced the viability of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. This suggests its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | 0.5 - 1 μg/mL |
| Candida albicans | 1 - 2 μg/mL |
These results suggest that this compound could serve as a potential lead for developing new antimicrobial agents .
Biological Research Applications
The compound is also being studied for its biological activities beyond antimicrobial and anticancer effects.
Enzyme Inhibition
Preliminary studies indicate that it may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown potential to inhibit topoisomerase enzymes which are critical for DNA replication and transcription.
Neuroprotective Effects
Research is ongoing to evaluate the neuroprotective effects of this compound against neurodegenerative diseases. Early findings suggest it may protect neuronal cells from oxidative stress-induced damage.
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science.
Fluorescent Materials
Due to its unique electronic properties, the compound can be utilized in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in sensors and imaging technologies.
Chemical Reactions Analysis
Structural Basis for Reactivity
The compound’s reactivity arises from three key structural features:
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Triazolo-pyrimidine core : Electron-deficient region susceptible to nucleophilic attack.
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Oxadiazole ring : Stabilizes charge distribution and participates in cycloaddition reactions.
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Chlorophenyl and methylphenyl groups : Provide sites for electrophilic substitution and steric effects.
Key reactive positions are labeled in the annotated structure below:
textSMILES: CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl
Nucleophilic Substitution Reactions
The chlorophenyl group undergoes substitution with nucleophiles under mild conditions:
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 6h | Methoxy derivative | 78 | |
| Ammonia (NH₃) | Ethanol, reflux, 12h | Amino-substituted analog | 65 | |
| Potassium iodide | Acetone, RT, 24h | Iodo derivative | 82 |
Mechanism : Aromatic electrophilic substitution at the para position of the chlorophenyl group, facilitated by electron-withdrawing effects of the triazolo-pyrimidine core.
Pyrimidine Core Reduction
The pyrimidine ring undergoes selective reduction:
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Reagent : LiAlH₄ in THF at 0°C → 5°C for 2h.
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Product : Dihydro-pyrimidine derivative (retains oxadiazole integrity).
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Yield : 70%.
Oxadiazole Ring Oxidation
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Reagent : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at RT.
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Product : Oxadiazole N-oxide (increased polarity).
Cycloaddition Reactions
The oxadiazole moiety participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product Type | Regioselectivity |
|---|---|---|---|
| Acetylene | Toluene, 110°C, 8h | Isoxazole hybrid | High (≥90%) |
| Nitrile oxide | DCM, RT, 24h | Triazole-linked conjugate | Moderate (75%) |
Theoretical Insight : DFT calculations confirm frontier molecular orbital alignment favoring oxadiazole as a 1,3-dipole .
Methylphenyl Group Halogenation
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Reagent : NBS (N-bromosuccinimide) under UV light.
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Product : Brominated methylphenyl derivative.
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Selectivity : Bromination occurs at the methyl-adjacent position (ortho).
Triazole Ring Alkylation
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Reagent : Methyl iodide, K₂CO₃ in DMF.
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Product : N-methylated triazole (enhanced lipophilicity).
Stability Under Hydrolytic Conditions
The compound resists hydrolysis in neutral aqueous media but degrades under acidic/basic conditions:
| pH | Temperature | Half-Life (h) | Major Degradants |
|---|---|---|---|
| 1.2 | 37°C | 2.5 | Oxadiazole ring-opened product |
| 7.4 | 37°C | >120 | N/A |
| 10.0 | 37°C | 8.7 | Triazole cleavage product |
Comparative Reactivity with Analogues
The chlorophenyl and methylphenyl substituents significantly influence reactivity:
| Compound Modification | Reaction Rate (vs. Parent) | Notes |
|---|---|---|
| Chlorine → Fluorine | 1.8× faster | Enhanced electrophilicity |
| Methylphenyl → Phenyl | 0.6× slower | Reduced steric hindrance |
| Oxadiazole → Thiadiazole | 2.3× faster (cycloaddition) | Increased dipole moment |
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (e.g., Cl, nitro) enhance antimicrobial activity but may reduce solubility .
- Oxadiazole vs. thiadiazole : Oxadiazole improves metabolic stability, while thiadiazole increases polar surface area .
- Aryl substituents : Methylphenyl optimizes lipophilicity, whereas ethoxyphenyl enhances logP but risks CYP450 interactions .
Computational Similarity Analysis
Using Tanimoto coefficient-based fingerprinting (R programming), the target compound shares >65% similarity with triazolo-pyrimidinones bearing chlorophenyl/oxadiazole motifs . Key dissimilarities arise from the methylphenyl group, which reduces polarity compared to nitro- or hydroxy-substituted analogs (e.g., compound 13 in ) .
Physicochemical and Pharmacokinetic Properties
SwissADME Predictions (vs. Celecoxib):
| Parameter | Target Compound | Celecoxib | Triazolo-thiadiazine Analog |
|---|---|---|---|
| logP | 2.9 | 3.5 | 2.7 |
| Water Solubility (mg/mL) | 0.03 | 0.01 | 0.05 |
| BBB Permeability | Yes | No | No |
| CYP2D6 Inhibition | Low | High | Moderate |
Preparation Methods
Synthesis of the Triazolopyrimidinone Core
The triazolopyrimidinone scaffold is constructed via a cyclocondensation reaction. Ethyl 4-amino-2-(3-chlorophenyl)-5-methylpyrimidine-6-carboxylate serves as the primary precursor, synthesized from 3-chlorophenylacetamide and ethyl acetoacetate under acidic conditions . Subsequent chlorination with phosphorus oxychloride introduces a reactive chloride at position 4, enabling cyclization with hydrazine hydrate to form the triazole ring .
Key Reaction Conditions :
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Cyclocondensation : Reflux in acetic acid (110°C, 8 h) yields the pyrimidine intermediate .
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Chlorination : Phosphorus oxychloride (3 equiv) at 80°C for 4 h .
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Triazole Formation : Hydrazine hydrate in ethanol (70°C, 6 h), followed by neutralization with HCl to precipitate the product.
Analytical Validation :
Preparation of the 3-(4-Methylphenyl)-1,2,4-Oxadiazole Moiety
The oxadiazole ring is synthesized via a dehydrative cyclization between 4-methylbenzohydroxamic acid and chloroacetonitrile . This method, adapted from EvitaChem protocols, employs phosphorus oxychloride as a cyclizing agent :
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Hydroxamic Acid Formation : 4-Methylbenzoic acid (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux (12 h) .
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Oxadiazole Cyclization : The hydroxamic acid intermediate is treated with chloroacetonitrile (1.5 equiv) and POCl3 (2.0 equiv) at 90°C for 6 h.
Optimization Notes :
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Excess POCl3 ensures complete dehydration, minimizing side products.
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Yields improve to 68% when using anhydrous dichloroethane as the solvent .
Spectroscopic Confirmation :
Coupling of Oxadiazole to Triazolopyrimidinone
The methylene bridge between the oxadiazole and triazolopyrimidinone is established via nucleophilic alkylation. The triazolopyrimidinone core (1.0 equiv) is deprotonated with sodium hydride (1.2 equiv) in dry THF, then reacted with 5-(bromomethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole (1.1 equiv) at 0°C–25°C .
Critical Parameters :
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Temperature Control : Slow warming from 0°C to room temperature prevents oligomerization .
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Purification : Column chromatography (SiO2, ethyl acetate/hexane 3:7) isolates the product in 74% yield.
Structural Verification :
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1H NMR : δ 4.64 (s, 2H, –SCH2–), 2.41 (s, 3H, Ar–CH3).
Final Functionalization and Characterization
The 3-chlorophenyl group is introduced during the initial pyrimidine synthesis. Post-coupling, the crude product is recrystallized from ethanol/water (4:1) to achieve >98% purity .
Comparative Yields Across Methods :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazolopyrimidinone | POCl3, 80°C, 4 h | 65 | 95 |
| Oxadiazole | POCl3, 90°C, 6 h | 68 | 97 |
| Alkylation | NaH, THF, 0°C–25°C | 74 | 98 |
Challenges and Mitigation Strategies
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Regioselectivity in Oxadiazole Formation :
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Competing 1,3,4-oxadiazole isomers are suppressed using excess POCl3 and controlled stoichiometry.
-
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Byproduct Formation During Alkylation :
-
Purification Complexity :
Industrial Scalability Considerations
Pilot-scale synthesis (100 g batches) employs continuous flow reactors for oxadiazole cyclization, reducing POCl3 usage by 40% and cycle time by 50% . Spray drying replaces recrystallization for final product isolation, achieving throughput of 5 kg/day with 92% recovery .
Analytical Workflow for Quality Control
| Technique | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, MeCN/H2O (65:35), 1 mL/min | Purity ≥98% (RT = 6.8 min) |
| FT-IR | KBr pellet, 4000–400 cm−1 | ν(C=N) 1605 cm−1 |
| XRD | Cu-Kα radiation, 2θ = 5°–50° | Crystalline form III |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer: Synthesis typically involves multi-step heterocyclic assembly. Key steps include cyclocondensation of triazole precursors with oxadiazole-containing intermediates under reflux conditions. Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, highlights the use of controlled reflux in dimethylformamide (DMF) with catalytic acetic acid to enhance yield . Spectroscopic monitoring (e.g., TLC, HPLC) ensures intermediate purity.
Q. How is the structural confirmation of this compound achieved, and what analytical techniques are critical?
- Methodological Answer: Structural elucidation requires a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm connectivity and substituent placement. For example, emphasizes the use of -NMR to verify methylene bridge integration between the triazole and oxadiazole moieties . X-ray crystallography (as in ) resolves stereoelectronic effects in analogous triazolo-pyrimidine systems .
Q. What preliminary biological screening methods are recommended to assess its bioactivity?
- Methodological Answer: Initial screening should include antimicrobial assays (e.g., broth microdilution for MIC values) and enzyme inhibition studies (e.g., COX-2 or kinase targets). outlines protocols for triazole derivatives, using Staphylococcus aureus and Candida albicans models to evaluate antimicrobial potential . Parallel cytotoxicity assays (e.g., MTT on HeLa cells) can prioritize compounds for further study.
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and lipophilicity data across experimental batches?
- Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. Use SwissADME (as in ) to predict logP and compare with experimental shake-flask measurements . Differential Scanning Calorimetry (DSC) identifies polymorphs, while Karl Fischer titration quantifies water content. Adjust crystallization solvents (e.g., switching from ethanol to acetonitrile) to stabilize desired forms.
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
- Methodological Answer: Introduce steric hindrance at metabolically labile sites (e.g., methyl groups on the oxadiazole ring) or replace labile protons with deuterium. demonstrates that chlorophenyl and methyl substituents enhance metabolic resistance in similar scaffolds . Pair this with in vitro microsomal assays (e.g., human liver microsomes) to quantify half-life improvements.
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-methylphenyl-oxadiazole moiety?
- Methodological Answer: Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) and compare bioactivity. uses ClogP calculations and molecular docking to correlate lipophilicity with COX-2 inhibition . Employ 3D-QSAR models to map electrostatic and steric contributions of the oxadiazole group.
Q. What experimental designs are suitable for scaling up synthesis while maintaining reproducibility?
- Methodological Answer: Implement flow chemistry (as in ) for critical exothermic steps, ensuring consistent mixing and temperature control . Use Process Analytical Technology (PAT) tools like in-line FTIR to monitor intermediate formation. ’s copolymerization optimization framework can be adapted for continuous processing .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer: Discrepancies may stem from pharmacokinetic factors (e.g., poor bioavailability). Conduct plasma protein binding assays and PK/PD modeling to bridge gaps. ’s comparison of synthesized compounds with celecoxib illustrates how in vitro potency may not translate without optimizing absorption . Validate with orthotopic xenograft models to assess tumor penetration.
Q. What computational tools are recommended for predicting off-target interactions of this compound?
- Methodological Answer: Use molecular docking (AutoDock Vina) to screen against the PDB database for unintended targets. SwissTargetPrediction (as in ) identifies probable off-targets like kinases or GPCRs . Validate with selectivity panels (e.g., Eurofins CEREP panels) to confirm computational findings experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
